2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one
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Overview
Description
2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is a heterocyclic compound with a molecular formula of C8H9BrN2O and a molecular weight of 229.08 g/mol . This compound is characterized by a fused ring system that includes a pyrrole and an azepine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one typically involves the bromination of a precursor compound. One common method involves the reaction of a suitable pyrrolo[3,2-c]azepin-4-one derivative with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or carboxylic acid .
Scientific Research Applications
2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-4-one
- 2-bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
Uniqueness
2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
1453800-38-8 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.1 |
Purity |
0 |
Origin of Product |
United States |
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